molecular formula C9H9BrO2 B1618188 p-Bromophenyl propionate CAS No. 23600-77-3

p-Bromophenyl propionate

Cat. No. B1618188
CAS RN: 23600-77-3
M. Wt: 229.07 g/mol
InChI Key: JPUYGYIPZTYGTI-UHFFFAOYSA-N
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Description

P-Bromophenyl propionate is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 . It is also known by several synonyms such as 4-Bromophenol propionate, Ai3-17712, Einecs 245-772-1, 4-Bromophenylpropionate, Phenol, 4-bromo-, propanoate, and Phenol, 4-bromo-, 1-propanoate .

Scientific Research Applications

Applications in Chemical and Environmental Studies

  • Extraction and Recovery Processes : A study by Keshav et al. (2009) focused on the recovery of propionic acid from aqueous waste streams and fermentation broth, highlighting the role of various extractants and diluents in the process.

  • Environmental Behavior of Brominated Compounds : Research by D'Silva et al. (2004) discussed the toxicity, environmental distribution, and increasing concern over brominated compounds like polybrominated diphenyl ethers (PBDEs).

Applications in Biochemistry and Molecular Studies

  • Derivatives from Red Algae : Zhao et al. (2004) identified various bromophenol derivatives, including compounds related to p-Bromophenyl propionate, from the red alga Rhodomela confervoides, elucidating their structures through spectroscopic methods (Zhao et al., 2004).

  • DNA Binding Behavior of Bromophenyl Derivatives : A study by Xu et al. (2004) investigated how the substitution positions of the Br group in ligands affect the DNA-binding behaviors of certain Ru(II) polypyridyl complexes.

Applications in Material Science and Synthesis

  • Synthesis and Structural Studies : The synthesis and molecular structure of various bromophenyl compounds, including those structurally similar to p-Bromophenyl propionate, were described in research conducted by Batista et al. (2000).

  • Development of Flame Retardants : Eriksson et al. (2001) examined brominated flame retardants, including polybrominated diphenyl ethers (PBDEs), for potential developmental neurotoxic effects, highlighting their environmental and health impacts (Eriksson et al., 2001).

  • Photolytic Debromination : Research by Wang et al. (2018) focused on the debromination pathways of polybrominated biphenyls (PBBs) under UV light, providing insights into the environmental fate of these compounds.

properties

IUPAC Name

(4-bromophenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUYGYIPZTYGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178255
Record name p-Bromophenyl propionate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Bromophenyl propionate

CAS RN

23600-77-3
Record name Phenol, 4-bromo-, 1-propanoate
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Record name 4-Bromophenyl propanoate
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Record name p-Bromophenyl propionate
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Record name p-bromophenyl propionate
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Record name 4-Bromophenyl propanoate
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Synthesis routes and methods I

Procedure details

4-Bromophenol (28.4 g, 0.165 mol) and DMAP (0.17 g, 1.4 mmol) were dissolved in dichloromethane (110 mL). The solution was cooled in an ice-bath and triethylamine (24 mL) was added portionwise. Propionyl chloride (16 g, 0.17 mmol) was then added dropwise and the resulting mixture was stirred at room temperature for 2 hrs. The mixture was washed with water, followed by brine, dried and concentrated to give 4-bromophenyl propionate, which was used in the next step without further purification (34 g, 92%). 1H NMR (MeOD, 400 MHz): 1.12-1.24 (m, 3H), 2.57-2.63 (m, 2H), 7.02-7.06 (m, 2H), 7.51-7.55 (m, 2H).
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Triethylamine (219 ml) was added to a solution of 4-bromophenol (259 g) and 4-dimethylaminopyridine (1.5 g) in dichloromethane (1000 ml) at 0° C. at such a rate that the temperature did not rise above 20° C. When the addition was complete propionyl chloride (137 ml) was added in portions over 1 hour such that the temperature did not rise above 20° C. Finally, the mixture was stirred at room temperature for 2 hours. Water (700 ml) was added and the layers were separated. The dichloromethane solution was washed with brine (500 ml), dried (MgSO4) and concentrated in vacuo to give the title compound as an oil, 344 g.
Quantity
219 mL
Type
reactant
Reaction Step One
Quantity
259 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
137 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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